2-(1,2-Dicarboxyethoxy)-3-hydroxybutanedioic acid 2-(1,2-Dicarboxyethoxy)-3-hydroxybutanedioic acid
Brand Name: Vulcanchem
CAS No.: 111451-13-9
VCID: VC20902607
InChI: InChI=1S/C8H10O10.4Na/c9-3(10)1-2(6(12)13)18-5(8(16)17)4(11)7(14)15;;;;/h2,4-5,11H,1H2,(H,9,10)(H,12,13)(H,14,15)(H,16,17);;;;/q;4*+1/p-4
SMILES: C(C(C(=O)[O-])OC(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Molecular Formula: C8H11NaO10
Molecular Weight: 354.09 g/mol

2-(1,2-Dicarboxyethoxy)-3-hydroxybutanedioic acid

CAS No.: 111451-13-9

Cat. No.: VC20902607

Molecular Formula: C8H11NaO10

Molecular Weight: 354.09 g/mol

* For research use only. Not for human or veterinary use.

2-(1,2-Dicarboxyethoxy)-3-hydroxybutanedioic acid - 111451-13-9

Specification

CAS No. 111451-13-9
Molecular Formula C8H11NaO10
Molecular Weight 354.09 g/mol
IUPAC Name tetrasodium;2-(1,2-dicarboxylatoethoxy)-3-hydroxybutanedioate
Standard InChI InChI=1S/C8H10O10.4Na/c9-3(10)1-2(6(12)13)18-5(8(16)17)4(11)7(14)15;;;;/h2,4-5,11H,1H2,(H,9,10)(H,12,13)(H,14,15)(H,16,17);;;;/q;4*+1/p-4
Standard InChI Key HEVUDNOESBVZAL-UHFFFAOYSA-M
SMILES C(C(C(=O)[O-])OC(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Canonical SMILES C(C(C(=O)[O-])OC(C(C(=O)[O-])O)C(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator